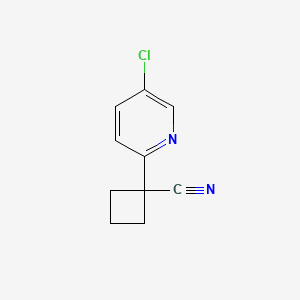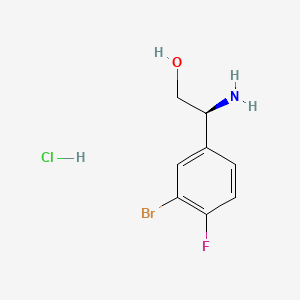
(3-Bromo-2-fluorobenzyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-fluorobenzyl)hydrazine is an organic compound that features both bromine and fluorine substituents on a benzyl hydrazine framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluorobenzyl)hydrazine typically involves the reaction of 3-bromo-2-fluorobenzyl bromide with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Bromo-2-fluorobenzyl bromide+Hydrazine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key is to maintain precise control over reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2-fluorobenzyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2-fluorobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Bromo-2-fluorobenzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-2-fluorobenzyl)amine
- (3-Bromo-2-fluorobenzyl)alcohol
- (3-Bromo-2-fluorobenzyl)thiol
Uniqueness
(3-Bromo-2-fluorobenzyl)hydrazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The hydrazine moiety also provides unique chemical properties that are not present in similar compounds like (3-Bromo-2-fluorobenzyl)amine or (3-Bromo-2-fluorobenzyl)alcohol.
Eigenschaften
Molekularformel |
C7H8BrFN2 |
|---|---|
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
(3-bromo-2-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrFN2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2 |
InChI-Schlüssel |
FHYPHOVGYUXPON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)F)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



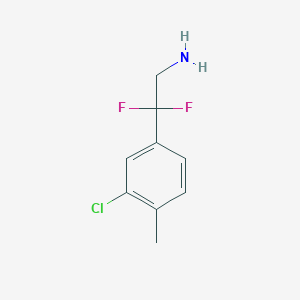
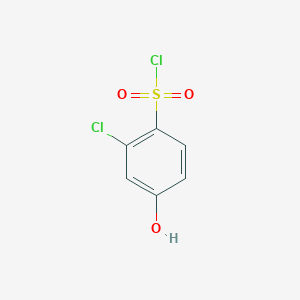
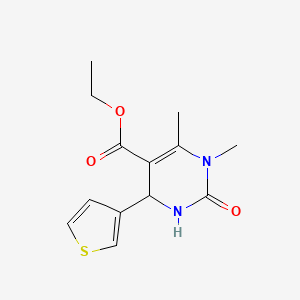
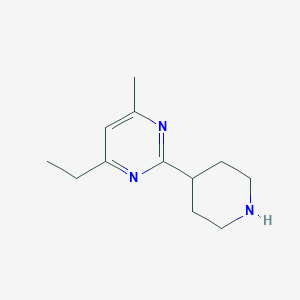
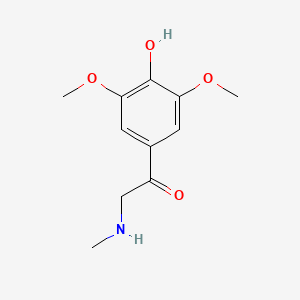
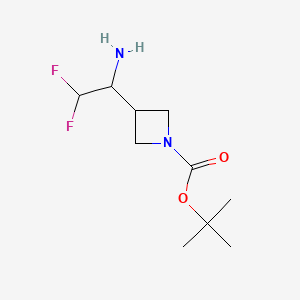
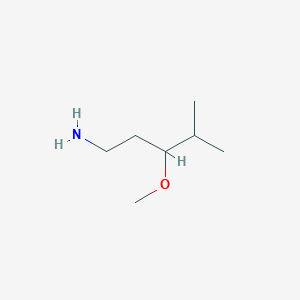
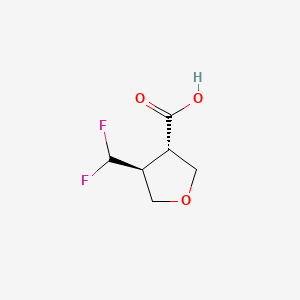
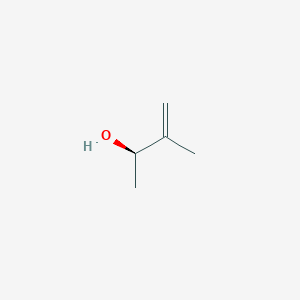
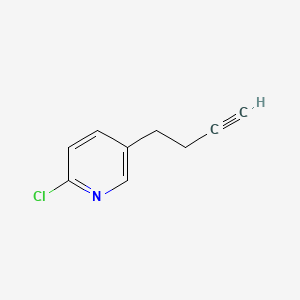
![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
